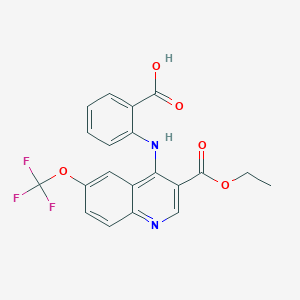

BCH001

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[3-ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O5/c1-2-29-19(28)14-10-24-15-8-7-11(30-20(21,22)23)9-13(15)17(14)25-16-6-4-3-5-12(16)18(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJMVZAVAUGMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of PAPD5 in Telomere Maintenance: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telomere maintenance is a critical process for cellular longevity and genomic stability, primarily regulated by the enzyme telomerase. The biogenesis of a key component of telomerase, the telomerase RNA component (TERC), is a tightly controlled process. This guide delves into the pivotal role of the non-canonical poly(A) polymerase PAPD5 (also known as TENT4B) in this regulatory network. PAPD5 acts as a negative regulator of telomerase by mediating the oligoadenylation and subsequent degradation of TERC. This mechanism is in direct opposition to the function of the poly(A)-specific ribonuclease (PARN), which is essential for TERC maturation. The balance between PAPD5 and PARN activities dictates the steady-state levels of mature TERC, thereby controlling telomerase activity and telomere length. Understanding this pathway has significant therapeutic implications, particularly for telomere biology disorders (TBDs) such as Dyskeratosis Congenita (DC), where TERC levels are often compromised. Inhibition of PAPD5 has emerged as a promising strategy to restore TERC levels, rescue telomerase activity, and elongate telomeres in patient-derived cells, paving the way for novel therapeutic interventions.

The Core Mechanism: PAPD5 in TERC Biogenesis

The maturation of the human telomerase RNA component (TERC) is a multi-step process. After transcription, the precursor TERC undergoes 3'-end processing to become a stable and functional component of the telomerase holoenzyme. PAPD5 plays a crucial, yet negative, role in this pathway.

PAPD5-Mediated TERC Destabilization:

PAPD5 is a non-canonical poly(A) polymerase that adds short, non-templated oligo(A) tails to the 3' end of various non-coding RNAs, including the TERC precursor.[1][2] This oligoadenylation serves as a signal for degradation. The oligo(A) tail is recognized by the nuclear exosome, a multi-protein complex with 3'-to-5' exoribonuclease activity, which then degrades the TERC transcript.[3][4]

The Antagonistic Role of PARN:

The action of PAPD5 is directly counteracted by the poly(A)-specific ribonuclease (PARN). PARN is a deadenylase responsible for trimming the 3' end of the TERC precursor, a critical step for its maturation and stability.[5] In a healthy cell, a delicate balance between PAPD5's adenylating activity and PARN's deadenylating activity ensures appropriate levels of mature TERC.

In telomere biology disorders caused by mutations in PARN, this balance is disrupted. The reduced activity of PARN leads to an accumulation of unprocessed, oligoadenylated TERC transcripts, which are then rapidly degraded, resulting in TERC insufficiency, diminished telomerase activity, and premature telomere shortening.[1][5]

Signaling Pathway of TERC Maturation

The interplay between PAPD5 and PARN creates a critical checkpoint in telomerase biogenesis. Inhibiting PAPD5 shifts the equilibrium away from degradation and towards maturation, even in the presence of compromised PARN function.

Quantitative Data on PAPD5 Inhibition

The therapeutic potential of targeting PAPD5 is underscored by quantitative data from studies using genetic knockdown and small molecule inhibitors. These studies demonstrate a robust restoration of TERC levels, telomerase activity, and telomere length.

Effects of Genetic Inhibition of PAPD5

| Cell Type | Method of Inhibition | Outcome Measure | Result | Reference |

| PARN-mutant patient iPSCs | shRNA knockdown | TERC Half-life | Increased | [2][3] |

| PARN-deficient HEK293 | shRNA knockdown | Mature TERC Proportion | Increased from 32% to 65% | [2] |

| PARN-deficient HEK293 | shRNA knockdown | Oligo(A) TERC Species | 3-fold decrease | [6] |

| PARN-deficient HEK293 | shRNA knockdown | Steady-state TERC levels | Restored to levels of control cells | [2] |

| HeLa Cells | CRISPR/Cas9 Knockout | Oligoadenylated TERC reads | 80% reduction | [7] |

| HeLa Cells | CRISPR/Cas9 Knockout | TERC Maturation Half-life | Accelerated from 5.07 hr to 2.83 hr | [8] |

Effects of Small Molecule Inhibitors of PAPD5

| Inhibitor | Cell Type | Concentration | Outcome Measure | Result | Reference |

| BCH001 | PARN-mutant patient iPSCs | 0.1 - 1 µM | Telomere Elongation | Dose-dependent elongation | [1] |

| This compound | PARN-mutant patient iPSCs | 100 nM - 1 µM | TERC Levels | Increased steady-state levels | [9] |

| This compound | DC patient iPSCs | 1 µM | Cell Growth/Apoptosis | No adverse impact | [1] |

| RG7834 | PARN-mutant patient iPSCs | 10 nM | Telomere Elongation | Greater potency than this compound | [1] |

| RG7834 | DKC1_A353V hESCs | 90 days | Telomere Elongation | Sufficient to elongate telomeres | [10] |

| RG7834 | Human HSPCs in mice | Oral admin. | TERC Maturation & Telomeres | Rescued 3' end maturation and telomere length | [11] |

PAPD5 Interactions and Alternative Pathways

Interaction with the Shelterin Complex

Current scientific literature, based on extensive searches, does not provide evidence for a direct physical or functional interaction between PAPD5 and the proteins of the shelterin complex (TRF1, TRF2, POT1, TPP1, TIN2, RAP1). The role of PAPD5 appears to be confined to the upstream process of TERC biogenesis in the nucleolus and nucleus.[3] The shelterin complex, on the other hand, acts at the telomere to protect chromosome ends and regulate the access of the fully assembled telomerase holoenzyme to the telomeric DNA.

Role in Alternative Lengthening of Telomeres (ALT)

The Alternative Lengthening of Telomeres (ALT) pathway is a telomerase-independent mechanism of telomere maintenance that relies on homologous recombination.[12][13] Based on the available research, there is no evidence to suggest that PAPD5 plays a role in the ALT pathway. In fact, studies have shown that the therapeutic effects of PAPD5 inhibition are dependent on the presence of TERT, the catalytic subunit of telomerase.[1] Furthermore, long-term treatment with the PAPD5 inhibitor this compound did not appear to activate alternative mechanisms of telomere maintenance, suggesting that the cellular response to PAPD5 inhibition is channeled through the telomerase-dependent pathway.[1]

Experimental Protocols

Accurate assessment of PAPD5's role in telomere maintenance relies on a set of key molecular biology techniques. Detailed methodologies are provided below.

Telomere Restriction Fragment (TRF) Analysis by In-Gel Hybridization

This protocol provides a direct measurement of the average telomere length in a cell population.

Methodology:

-

Genomic DNA Digestion:

-

Combine 3 µg of high-molecular-weight genomic DNA with 1 µL each of RsaI and HinfI restriction enzymes in a final volume of 20-40 µL with the appropriate 10x reaction buffer.

-

Incubate at 37°C for a minimum of 16 hours.[14]

-

-

Agarose Gel Electrophoresis:

-

Prepare a 0.6% agarose gel in 1x TAE buffer.

-

Load the digested DNA samples mixed with 10x loading dye.

-

Run the gel at a low voltage (e.g., 50-60V) for 16-20 hours, or until the dye front has migrated an appropriate distance.

-

-

Gel Processing:

-

Drying: Dry the gel under vacuum at 56°C for approximately 3 hours until it is paper-thin.[5]

-

Denaturation: Rehydrate and denature the DNA within the gel by incubating in a solution of 1.5 M NaCl, 0.5 M NaOH for 15 minutes at room temperature with gentle agitation.[7]

-

Neutralization: Rinse the gel with deionized water and then incubate in a neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl, pH 8.0) for 15 minutes at room temperature.[7]

-

-

In-Gel Hybridization:

-

Roll the gel in nylon mesh and place it in a hybridization tube.

-

Prehybridize the gel with 20 mL of hybridization solution (e.g., Church and Gilbert buffer) at 42°C for 10-30 minutes.[5][7]

-

Add a 32P-end-labeled telomeric oligonucleotide probe (e.g., (TTAGGG)3) to fresh hybridization solution and incubate overnight at 42°C with rotation.

-

-

Washing and Imaging:

-

Wash the gel sequentially with increasing stringency to remove unbound probe. A typical series is:

-

2x SSC, 0.1% SDS at 42°C (2 x 15 min)

-

0.5x SSC, 0.1% SDS at 42°C (2 x 15 min)[5]

-

-

Wrap the moist gel in plastic wrap and expose it to a phosphor screen for 4 hours to overnight.

-

Scan the screen using a phosphorimager. Telomere length is determined by comparing the signal distribution to a known DNA ladder.

-

Telomeric Repeat Amplification Protocol (TRAP)

The TRAP assay is a highly sensitive PCR-based method to detect and quantify telomerase activity.

Methodology:

-

Cell Lysate Preparation:

-

Harvest ~100,000 cells and centrifuge at 3,000 x g for 5 minutes.

-

Resuspend the cell pellet in 40 µL of ice-cold NP-40 lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C. The supernatant contains the telomerase extract.[15]

-

-

Telomerase Extension Reaction:

-

Prepare a master mix. For a 50 µL final reaction volume, this includes: 40.2 µL H2O, 5 µL 10x TRAP buffer, 1 µL dNTPs (10 mM), 1 µL Cy5-labeled TS primer, 1 µL primer mix (containing ACX reverse primer), 0.4 µL BSA, and 0.4 µL Taq polymerase.[15]

-

Add 1 µL of cell lysate to 49 µL of the master mix.

-

Incubate at 25°C for 40 minutes to allow telomerase to extend the TS primer.[15]

-

-

PCR Amplification:

-

Immediately following the extension step, perform PCR amplification in the same tube.

-

Initial denaturation: 95°C for 5 minutes.

-

Cycling (24-29 cycles): 95°C for 30 sec, 52°C for 30 sec, 72°C for 45 sec.[15]

-

Final extension: 72°C for 10 minutes.

-

-

Detection:

-

Add 5 µL of loading dye to each reaction.

-

Separate the products on a 10% non-denaturing polyacrylamide gel in 0.5x TBE buffer.[15]

-

Visualize the resulting 6-base pair ladder using a fluorescent scanner capable of detecting Cy5. The intensity of the ladder is proportional to the telomerase activity in the sample.[4][16]

-

Northern Blot for TERC Detection

This protocol is used to determine the steady-state levels and size of TERC transcripts.

Methodology:

-

RNA Electrophoresis:

-

RNA Transfer:

-

Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-XL) overnight via capillary action using 20x SSC transfer buffer.[17]

-

-

Crosslinking and Hybridization:

-

UV crosslink the RNA to the membrane (e.g., 150 mJ).[17]

-

Prehybridize the membrane in a hybridization buffer (e.g., ULTRAhyb) at 42-68°C for at least 1 hour.

-

Hybridize overnight at the same temperature with a 32P-labeled DNA oligonucleotide probe complementary to TERC.

-

-

Washing and Detection:

-

Wash the blot twice with a low stringency buffer (e.g., 2x SSC, 0.5% SDS) and twice with a high stringency buffer (e.g., 0.1x SSC, 0.1% SDS) at the hybridization temperature.[18]

-

Expose the membrane to a phosphor screen overnight. The signal intensity corresponds to the level of TERC.

-

3' RACE (Rapid Amplification of cDNA Ends) for TERC

This technique is used to identify and quantify the 3' ends of TERC transcripts, distinguishing between mature, extended, and oligoadenylated forms.

Methodology:

-

First-Strand cDNA Synthesis:

-

Start with 5 µg of total RNA in a 0.2 mL PCR tube.

-

Add 0.5 µL of an oligo-dT anchor primer (10 µM). This primer has a poly(T) stretch and a unique "anchor" sequence at its 5' end.

-

Heat to 70°C for 10 minutes, then immediately place on ice.[19]

-

Add a reverse transcription master mix containing 5x RT buffer, dNTPs, DTT, RNase inhibitor, and a reverse transcriptase (e.g., SuperScript II).

-

Perform reverse transcription according to the enzyme manufacturer's protocol (e.g., 42°C for 90 minutes).[19]

-

-

PCR Amplification:

-

Prepare a PCR reaction containing: 2 µL of the cDNA product, 10x PCR buffer, MgCl2, dNTPs, a forward gene-specific primer (GSP) for TERC, the anchor primer as the reverse primer, and Taq DNA Polymerase.

-

Perform PCR: 94°C for 2 min, followed by 34 cycles of (94°C for 30s, 55°C for 30s, 72°C for 2 min), and a final extension at 72°C for 5 min.[19]

-

-

Analysis:

-

Run the PCR products on an agarose gel. The size of the amplified fragments will indicate the length of the 3' end of the TERC transcripts relative to the GSP binding site.

-

For detailed analysis, the products can be cloned and sequenced, or subjected to deep sequencing to quantify the proportions of different 3' end species (mature, extended, and oligo-adenylated).[6]

-

Conclusion and Future Directions

PAPD5 is a key negative regulator of telomerase activity through its role in TERC degradation. The antagonistic relationship between PAPD5 and PARN establishes a critical control point for telomere maintenance. The successful reversal of telomere biology disorder phenotypes in preclinical models by small molecule inhibitors of PAPD5, such as this compound and RG7834, highlights this enzyme as a viable therapeutic target.[10] Future research will likely focus on the clinical translation of these findings, optimizing inhibitor specificity and delivery to treat diseases of telomere shortening. Furthermore, a deeper understanding of the broader cellular substrates of PAPD5 will be crucial to anticipate any potential off-target effects of long-term therapeutic inhibition. The absence of a known role for PAPD5 in the shelterin complex or ALT pathway suggests that its therapeutic inhibition would specifically target the telomerase-dependent mechanism of telomere maintenance.

References

- 1. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Posttranscriptional manipulation of TERC reverses molecular hallmarks of telomere disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Telomere Restriction Fragment (TRF) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modified Terminal Restriction Fragment Analysis for Quantifying Telomere Length Using In-gel Hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Northern Blot Analysis – mRNA and Total RNA | Thermo Fisher Scientific - US [thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Chemical inhibition of PAPD5/7 rescues telomerase function and hematopoiesis in dyskeratosis congenita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The many facets of homologous recombination at telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The many facets of homologous recombination at telomeres [microbialcell.com]

- 14. youtube.com [youtube.com]

- 15. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. langdalelab.com [langdalelab.com]

The Impact of BCH001 on Dyskeratosis Congenita Patient Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyskeratosis congenita (DC) is a rare, inherited bone marrow failure syndrome characterized by defects in telomere maintenance.[1] This leads to premature aging of stem cells, particularly in highly proliferative tissues like bone marrow and skin.[2][3] The underlying cause of DC is mutations in genes crucial for telomerase function, the enzyme responsible for maintaining telomere length.[1][4] One key component of telomerase is the telomerase RNA component (TERC), which serves as a template for adding telomeric repeats.[5] In some forms of DC, TERC is destabilized, leading to insufficient telomerase activity and progressive telomere shortening.[5]

This technical guide explores the mechanism and impact of BCH001, a small molecule inhibitor, on stem cells derived from DC patients. This compound has been identified as a specific inhibitor of PAPD5, a non-canonical polymerase that oligo-adenylates and thereby destabilizes TERC.[5][6][7] By inhibiting PAPD5, this compound effectively stabilizes TERC, leading to restored telomerase activity and the rescue of telomere length in DC patient-derived induced pluripotent stem cells (iPSCs).[5][7][8] This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a quinoline derivative that acts as a specific inhibitor of PAPD5.[8] PAPD5 is a non-canonical poly(A) polymerase that adds short oligo(A) tails to the 3' end of TERC. This oligo-adenylation serves as a signal for the degradation of TERC.[5] In dyskeratosis congenita patients with certain mutations, such as those in the PARN gene, the machinery that processes and protects TERC is faulty, making TERC more susceptible to degradation initiated by PAPD5.

By inhibiting the enzymatic activity of PAPD5, this compound prevents the oligo-adenylation of TERC. This leads to an increase in the steady-state levels of mature, functional TERC.[5][8] With more TERC available, the telomerase complex can be more effectively assembled and utilized, resulting in increased telomerase activity and the subsequent elongation and maintenance of telomeres in affected stem cells.[5][6][7]

Figure 1: Mechanism of Action of this compound in DC Stem Cells.

Quantitative Effects of this compound on DC Patient iPSCs

Treatment of iPSCs derived from DC patients with this compound has demonstrated a significant and dose-dependent rescue of key molecular phenotypes. The following tables summarize the quantitative data from studies investigating the effects of this compound on both PARN-mutant and DKC1-mutant DC iPSCs.

Table 1: Effect of this compound on PARN-Mutant iPSCs

| Parameter | Condition | Value | Reference |

| This compound Concentration | Treatment | 1 µM | [5] |

| Treatment Duration | Telomere Length Analysis | 4 weeks | [5] |

| Telomere Elongation | This compound vs. DMSO control | Elongation by thousands of nucleotides | [5] |

| TERC Levels | 1 µM this compound for 7 days | Increased steady-state levels | [8] |

| TERC 3'-End Processing | 1 µM this compound | Restoration of normal processing | [5] |

| Telomerase Activity | 1 µM this compound | Restored activity | [5][8] |

| Cell Viability | 1 µM this compound (24-72h) | No adverse impact on cell growth, cell cycle, or apoptosis | [8] |

Table 2: Effect of this compound on DKC1-Mutant iPSCs

| Parameter | Condition | Value | Reference |

| This compound Concentration | Treatment | Not specified in abstracts | |

| Treatment Duration | Not specified in abstracts | Not specified in abstracts | |

| TERC Levels | This compound treatment | Increased TERC levels | [5] |

| Telomere Elongation | This compound treatment | Telomere lengthening observed | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the impact of this compound on DC patient stem cells.

Telomere Restriction Fragment (TRF) Analysis

This method is used to measure the average length of telomeres.

Protocol:

-

Genomic DNA Extraction: Isolate high molecular weight genomic DNA from iPSCs using a commercial kit.

-

DNA Digestion: Digest 5-10 µg of genomic DNA overnight with a cocktail of restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeats.

-

Gel Electrophoresis: Separate the digested DNA on a 0.8% agarose gel by pulsed-field gel electrophoresis (PFGE) to resolve large DNA fragments.

-

Southern Blotting: Transfer the separated DNA to a positively charged nylon membrane.

-

Hybridization: Hybridize the membrane with a 32P-labeled (TTAGGG)n telomeric probe overnight.

-

Washing: Wash the membrane under stringent conditions to remove unbound probe.

-

Detection: Expose the membrane to a phosphor screen and visualize the telomere smear using a phosphorimager.

-

Analysis: Determine the mean telomere length by analyzing the density of the signal across the lane relative to a DNA ladder of known molecular weights.

RNA Ligase-Mediated Rapid Amplification of cDNA Ends (RLM-RACE) for TERC 3' End Profiling

This technique is used to map the 3' ends of RNA molecules, providing insight into their processing.

Protocol:

-

Total RNA Isolation: Extract total RNA from iPSCs using a suitable method (e.g., TRIzol).

-

RNA Ligation: Ligate a specific RNA adapter to the 3' ends of the total RNA population using T4 RNA ligase.

-

Reverse Transcription: Perform reverse transcription using a primer complementary to the ligated adapter to generate first-strand cDNA.

-

PCR Amplification: Amplify the TERC cDNA using a forward primer specific to the TERC sequence and a reverse primer corresponding to the adapter sequence.

-

Gel Electrophoresis and Sequencing: Separate the PCR products on an agarose gel. Excise the bands of interest, purify the DNA, and sequence them to identify the precise 3' termini of the TERC molecules.

Northern Blot for TERC RNA Levels

This assay is used to determine the steady-state levels of a specific RNA molecule.

Protocol:

-

RNA Isolation and Electrophoresis: Isolate total RNA and separate 10-20 µg on a denaturing formaldehyde-agarose gel.

-

RNA Transfer: Transfer the separated RNA to a nylon membrane.

-

UV Crosslinking: Crosslink the RNA to the membrane using UV radiation.

-

Hybridization: Pre-hybridize the membrane and then hybridize overnight with a radiolabeled antisense RNA probe specific for TERC.

-

Washing: Wash the membrane to remove non-specifically bound probe.

-

Detection and Quantification: Expose the membrane to a phosphor screen. Quantify the TERC signal and normalize it to a loading control (e.g., 18S rRNA) to determine relative TERC levels.

Figure 2: Experimental Workflow for Assessing this compound's Impact.

Conclusion

This compound represents a promising therapeutic strategy for dyskeratosis congenita by directly addressing the molecular defect of TERC instability in patient stem cells. As a specific inhibitor of PAPD5, this compound has been shown to effectively restore TERC levels, increase telomerase activity, and elongate telomeres in iPSCs from DC patients.[5][6][7][8] The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding of telomere biology and develop novel treatments for DC and other telomeropathies. Further investigation into the long-term efficacy and safety of PAPD5 inhibitors is warranted to translate these preclinical findings into clinical applications.

References

- 1. Pluripotent stem cells in regenerative medicine: challenges and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LONG-TERM HUMAN PLURIPOTENT STEM CELL SELF-RENEWAL ON SYNTHETIC POLYMER SURFACES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Telomere dynamics and hematopoietic differentiation of human DKC1-mutant induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Telomere dynamics and hematopoietic differentiation of human DKC1-mutant induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

The Role of BCH001 in Regulating Aging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular aging is intrinsically linked to the shortening of telomeres, the protective caps at the ends of our chromosomes. The enzyme telomerase is responsible for maintaining telomere length, and its dysregulation is a hallmark of numerous age-related diseases. BCH001, a novel small molecule, has emerged as a potent and specific inhibitor of the non-canonical poly(A) polymerase PAPD5. This inhibition stabilizes the telomerase RNA component (TERC), a critical subunit of telomerase, leading to restored telomerase activity and telomere elongation. This guide provides an in-depth technical overview of the mechanism of action of this compound, presenting key preclinical data, detailed experimental protocols, and visualizing the associated signaling pathways.

Introduction to this compound and Telomere Biology

Telomeres are repetitive nucleotide sequences at the ends of linear chromosomes that protect them from degradation and fusion.[1] With each cell division, telomeres progressively shorten, eventually leading to cellular senescence, a state of irreversible growth arrest.[1] The enzyme telomerase, a reverse transcriptase, counteracts this shortening by adding telomeric repeats to the chromosome ends. Telomerase is a ribonucleoprotein complex composed of the telomerase reverse transcriptase (TERT) and the telomerase RNA component (TERC), which serves as a template for the synthesis of telomeric DNA.[1][2]

Dysregulation of telomerase activity is implicated in a variety of age-related diseases, including dyskeratosis congenita (DC) and idiopathic pulmonary fibrosis (IPF).[1][3] In these conditions, mutations in genes responsible for telomere maintenance lead to accelerated telomere shortening and premature cellular aging.[1]

This compound is a quinoline derivative identified through high-throughput screening as a specific inhibitor of PAPD5.[2][4] PAPD5 is a non-canonical poly(A) polymerase that adds oligo(A) tails to the 3' end of TERC, marking it for degradation.[1][2] By inhibiting PAPD5, this compound prevents TERC degradation, leading to increased TERC levels, enhanced telomerase activity, and subsequent telomere lengthening.[1][2]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the specific inhibition of PAPD5 enzymatic activity. This targeted inhibition sets off a cascade of events that ultimately leads to the restoration of telomere length in cells with compromised telomerase function.

Signaling Pathway

The signaling pathway regulated by this compound is centered on the stabilization of TERC.

As depicted in Figure 1, this compound directly inhibits PAPD5. This prevents the oligoadenylation of TERC, leading to its stabilization and accumulation. The increased availability of mature TERC promotes the assembly of functional telomerase complexes, which in turn leads to the elongation of telomeres.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from preclinical studies on this compound.

In Vitro Inhibition of PAPD5

| Compound | Target | IC50 (nM) |

| This compound | PAPD5 | 112 |

| RG7834 | PAPD5 | 73 |

| This compound | PAPD7 | >10,000 |

| RG7834 | PAPD7 | 2080 |

Data from Nagpal et al., 2020.

Effect of this compound on TERC Levels and Telomerase Activity in PARN-mutant iPSCs

| Treatment | TERC Levels (relative to untreated) | Telomerase Activity (relative to untreated) |

| This compound (1 µM) | ~2.5-fold increase | ~3-fold increase |

Data from Nagpal et al., 2020.

Effect of this compound on Telomere Length in PARN-mutant iPSCs

| Cell Line | Treatment | Duration | Average Telomere Length (kbp) |

| PARN-mutant iPSCs | DMSO (Control) | 4 weeks | ~3.5 |

| PARN-mutant iPSCs | This compound (1 µM) | 4 weeks | ~5.5 |

| Wild-type iPSCs | - | - | ~5.8 |

Data from Nagpal et al., 2020.

Cell Viability in the Presence of this compound

| Cell Line | This compound Concentration (µM) | Treatment Duration | Cell Viability (% of control) |

| DC patient iPSCs | 1 | 72 hours | No significant change |

Data from Nagpal et al., 2020.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Terminal Restriction Fragment (TRF) Analysis

This protocol is used to measure the average telomere length in a population of cells.

Protocol:

-

Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from approximately 5 x 10^6 cells using a standard genomic DNA purification kit.

-

DNA Digestion: Digest 2-5 µg of genomic DNA with a cocktail of restriction enzymes that do not cut within the telomeric repeats, such as HinfI and RsaI, overnight at 37°C.

-

Gel Electrophoresis: Separate the digested DNA on a 0.8% agarose gel using pulsed-field gel electrophoresis (PFGE) to resolve large DNA fragments.

-

Southern Blotting: Transfer the separated DNA to a nylon membrane.

-

Hybridization: Hybridize the membrane with a 5'-end-labeled (TTAGGG)4 telomeric probe overnight at 42°C.

-

Washing: Wash the membrane to remove unbound probe.

-

Signal Detection: Expose the membrane to a phosphor screen and visualize the telomeric fragments using a phosphorimager.

-

Data Analysis: Determine the average telomere length by analyzing the distribution of the signal intensity along the lane.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method for detecting telomerase activity.

Protocol:

-

Cell Lysis: Prepare cell extracts from approximately 1 x 10^6 cells in a CHAPS lysis buffer.

-

Telomerase Extension: Incubate the cell extract with a TS primer (5'-AATCCGTCGAGCAGAGTT-3') in the presence of dNTPs. Telomerase in the extract will add telomeric repeats to the 3' end of the TS primer.

-

PCR Amplification: Amplify the telomerase extension products by PCR using the TS primer and a reverse primer (ACX). An internal control template is included to normalize for PCR efficiency.

-

Gel Electrophoresis: Separate the PCR products on a 10% non-denaturing polyacrylamide gel.

-

Visualization: Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic 6-bp ladder of telomerase products.

-

Quantification: Quantify the intensity of the telomerase ladder relative to the internal control to determine telomerase activity.

TERC Level Quantification (Northern Blot)

Northern blotting is used to determine the abundance of TERC RNA.

Protocol:

-

RNA Extraction: Isolate total RNA from cells using a standard RNA extraction method.

-

Gel Electrophoresis: Separate 5-10 µg of total RNA on a denaturing formaldehyde-agarose gel.

-

Blotting: Transfer the RNA to a nylon membrane.

-

Hybridization: Hybridize the membrane with a radiolabeled probe specific for TERC overnight.

-

Washing and Detection: Wash the membrane and detect the TERC signal using a phosphorimager.

-

Normalization: Normalize the TERC signal to a loading control such as 18S rRNA.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for diseases characterized by telomere shortening. By specifically targeting PAPD5 and stabilizing TERC, this compound effectively restores telomerase activity and elongates telomeres in preclinical models of telomere biology disorders. The data presented in this guide highlight the potency and specificity of this compound and provide a foundation for its further development.

Future research should focus on the long-term efficacy and safety of this compound in vivo, as well as its potential application in a broader range of age-related conditions. Clinical trials will be essential to translate these promising preclinical findings into tangible benefits for patients with diseases of accelerated aging. The detailed protocols provided herein should serve as a valuable resource for researchers in the field to further investigate the role of PAPD5 and the therapeutic potential of its inhibitors in the context of aging and disease.

References

- 1. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Impact of BCH001 on TERC RNA Oligo-adenylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dynamic regulation of telomerase RNA component (TERC) is a critical determinant of telomerase activity and, consequently, cellular aging and the pathogenesis of telomere biology disorders (TBDs). A key post-transcriptional modification impacting TERC stability is oligo-adenylation, a process mediated by the non-canonical poly(A) polymerase PAPD5. This technical guide provides an in-depth analysis of BCH001, a specific small molecule inhibitor of PAPD5, and its profound effects on TERC RNA oligo-adenylation. Through the inhibition of PAPD5, this compound has been demonstrated to reduce TERC oligo-adenylation, leading to increased TERC stability, restoration of telomerase activity, and elongation of telomeres in preclinical models of TBDs. This document consolidates the current understanding of this compound's mechanism of action, presents key quantitative data from seminal studies, details the experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways.

Introduction: The Role of TERC Oligo-adenylation in Telomere Biology

The telomerase ribonucleoprotein complex, responsible for maintaining telomere length, is critically dependent on its RNA component, TERC. The stability and maturation of TERC are tightly regulated through a series of post-transcriptional modifications. One such modification, 3' oligo-adenylation, is catalyzed by the non-canonical poly(A) polymerase PAPD5. This process marks TERC for degradation by the exosome, thereby reducing the available pool of functional TERC for telomerase assembly.[1] In pathological states such as Dyskeratosis Congenita (DC), mutations in genes like PARN, which encodes a deadenylase that counteracts PAPD5 activity, lead to hyper-adenylation and subsequent degradation of TERC, resulting in premature telomere shortening and disease.[2]

This compound has emerged as a potent and specific inhibitor of PAPD5, offering a therapeutic strategy to counteract pathological TERC degradation.[2] By blocking the oligo-adenylation of TERC, this compound effectively stabilizes the RNA, increases its steady-state levels, and restores telomerase function. This guide will delve into the technical details of this compound's effect on TERC biology.

This compound: Mechanism of Action

This compound is a quinoline derivative identified through high-throughput screening as a specific inhibitor of PAPD5.[2] Its primary mechanism of action is the direct inhibition of the enzymatic activity of PAPD5, preventing the transfer of adenosine monophosphate (AMP) from ATP to the 3' end of RNA substrates, including TERC.[2][3] This inhibition is ATP- and dose-dependent.[4]

The specificity of this compound for PAPD5 is a key attribute, with studies showing no significant inhibition of the poly(A)-specific ribonuclease (PARN) or other canonical and non-canonical polynucleotide polymerases.[4] This selectivity minimizes off-target effects and underscores its potential as a targeted therapeutic agent.

Signaling Pathway of TERC Maturation and the Impact of this compound

The maturation and degradation of TERC are governed by a delicate balance between stabilizing and destabilizing factors. The following diagram illustrates this pathway and the intervention point of this compound.

Quantitative Data on the Effects of this compound

The seminal work by Nagpal et al. (2020) in Cell Stem Cell provides a wealth of quantitative data on the effects of this compound. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of PAPD5 by this compound

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Recombinant PAPD5 (rPAPD5) | Luciferase-based ATP consumption | ~2.5 µM | [2] |

Table 2: Effect of this compound on TERC RNA in PARN-mutant iPSCs

| Treatment | Duration | Parameter | Result | Statistical Significance | Reference |

| 1 µM this compound | 7 days | % of Oligo-adenylated TERC | ~50% reduction | p < 0.001 | [2] |

| 1 µM this compound | 7 days | Relative TERC RNA Levels | ~2 to 3-fold increase | - | [2] |

Table 3: Effect of this compound on Telomere Length in PARN-mutant iPSCs

| Treatment | Duration | Parameter | Result | Reference |

| 1 µM this compound | 5 weeks | Telomere Restriction Fragment (TRF) Length | Increase to near wild-type levels | [2] |

| This compound Washout | 7 weeks post-washout | Telomere Restriction Fragment (TRF) Length | Gradual decrease towards pre-treatment levels | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on TERC RNA oligo-adenylation.

In Vitro PAPD5 Inhibition Assay (Luciferase-based)

This assay quantifies the ATP consumption by recombinant PAPD5 during RNA poly-adenylation.

Principle: The amount of ATP remaining after the poly-adenylation reaction is measured using a luciferase/luciferin-based system. A decrease in luminescence indicates ATP consumption by PAPD5, and the inhibitory effect of this compound is measured by the restoration of luminescence.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant PAPD5, a synthetic RNA oligonucleotide substrate, and ATP in a suitable reaction buffer.

-

Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C to allow for RNA poly-adenylation.

-

Luminescence Detection: Add a luciferase/luciferin-containing reagent (e.g., Kinase-Glo®) to the reaction. This reagent quenches the enzymatic activity of PAPD5 and initiates the light-producing luciferase reaction.

-

Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of PAPD5 inhibition against the concentration of this compound.

TERC 3' End Profiling (RLM-RACE)

RNA Ligase-Mediated Rapid Amplification of cDNA Ends (RLM-RACE) is used to specifically amplify and sequence the 3' ends of TERC RNA to determine the extent of oligo-adenylation.

Protocol:

-

RNA Isolation: Extract total RNA from cells treated with this compound or a vehicle control.

-

Ligation: Ligate a specific RNA adapter to the 3' end of the total RNA population using T4 RNA ligase.

-

Reverse Transcription: Perform reverse transcription using a primer that is complementary to the ligated adapter to generate cDNA.

-

PCR Amplification: Amplify the TERC cDNA using a forward primer specific to the TERC sequence and a reverse primer corresponding to the adapter sequence.

-

Analysis: Analyze the PCR products on an agarose gel. A smear or multiple bands indicate the presence of oligo-adenylated TERC species. For more detailed analysis, the PCR products can be cloned and sequenced.

TERC RNA Level Quantification (Northern Blot)

Northern blotting is a standard method to determine the abundance of specific RNA molecules.

Protocol:

-

RNA Electrophoresis: Separate total RNA samples on a denaturing formaldehyde-agarose gel.

-

Transfer: Transfer the separated RNA to a nylon membrane.

-

Hybridization: Hybridize the membrane with a labeled probe specific for TERC. A probe for a housekeeping gene (e.g., 18S rRNA) should be used as a loading control.

-

Detection: Detect the hybridized probe using autoradiography or a digital imaging system.

-

Quantification: Quantify the band intensities to determine the relative levels of TERC RNA.

Telomere Length Measurement (Telomere Restriction Fragment - TRF - Analysis)

TRF analysis is a gold-standard method for measuring the average length of telomeres in a population of cells.

Protocol:

-

Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from cells.

-

Restriction Digest: Digest the genomic DNA with a cocktail of restriction enzymes that do not cut within the telomeric repeat sequences.

-

Pulsed-Field Gel Electrophoresis: Separate the digested DNA fragments by pulsed-field gel electrophoresis (PFGE) to resolve large DNA fragments.

-

Southern Blotting: Transfer the DNA to a nylon membrane and hybridize with a labeled telomeric probe.

-

Detection and Analysis: Detect the probe signal and analyze the distribution of the telomere fragment lengths to determine the average telomere length.

Clinical Perspective and Future Directions

The preclinical data for this compound and other PAPD5 inhibitors, such as RG7834, are highly promising for the treatment of TBDs.[2][5] The ability of these compounds to restore TERC levels and telomere length in patient-derived cells and in vivo models provides a strong rationale for their clinical development. As of the latest available information, clinical trials specifically for this compound have not been formally announced. However, the related compound RG7834 has been investigated for other indications and its development path may inform the future of PAPD5 inhibitors for TBDs.[6] A clinical trial for a compound designated RO7565020, with a different mechanism of action, was terminated by Roche, but this does not directly reflect on the potential of PAPD5 inhibitors.[7]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of PAPD5 inhibitors, evaluating their long-term safety and efficacy in more advanced preclinical models, and ultimately, translating these findings into clinical trials for patients with TBDs. The targeted nature of PAPD5 inhibition represents a significant advancement in the potential treatment of these debilitating genetic disorders.

Conclusion

This compound represents a promising new class of therapeutic agents that target the fundamental biology of telomere maintenance. By specifically inhibiting PAPD5 and preventing the oligo-adenylation-mediated degradation of TERC, this compound offers a mechanism to restore telomerase function in diseases characterized by TERC insufficiency. The comprehensive data and detailed protocols presented in this guide provide a valuable resource for researchers and clinicians working to advance our understanding and treatment of telomere biology disorders. The continued investigation of this compound and other PAPD5 inhibitors holds the potential to deliver transformative therapies for patients with these and other age-related diseases.

References

- 1. PAPD5, a noncanonical poly(A) polymerase with an unusual RNA-binding motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Induced pluripotent stem cells: Generation methods and a new perspective in COVID-19 research [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Human-Induced Pluripotent Stem Cell Culture Methods Under cGMP Conditions [pubmed.ncbi.nlm.nih.gov]

- 5. PAPD5-mediated 3′ adenylation and subsequent degradation of miR-21 is disrupted in proliferative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of RG7834: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. forpatients.roche.com [forpatients.roche.com]

Probing the Specificity of BCH001: A Technical Guide to its Preferential Inhibition of PAPD5 over PARN

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective inhibition of PAPD5 by the small molecule BCH001, highlighting its specificity over the related enzyme PARN. The following sections provide a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying biological pathways, offering valuable insights for researchers in telomere biology and drug discovery.

Quantitative Analysis of this compound Inhibition

This compound has been identified as a potent and specific inhibitor of PAPD5, a non-canonical poly(A) polymerase involved in the regulation of telomerase RNA component (TERC) stability. In contrast, this compound exhibits negligible inhibitory activity against PARN, a deadenylase that also plays a crucial role in TERC maturation. This differential activity is critical for the therapeutic potential of this compound in diseases associated with telomere dysfunction.

The inhibitory potency of this compound against PAPD5 and its lack of activity against PARN are summarized in the table below. This data is compiled from in vitro enzymatic assays that directly measure the activity of each enzyme in the presence of the inhibitor.

| Target Enzyme | Inhibitor | IC50 | Key Findings | Reference |

| PAPD5 | This compound | Low micromolar range | Demonstrates potent inhibition of PAPD5 activity. | [1] |

| PARN | This compound | > 100 µM | Shows no significant inhibition of PARN activity, even at high concentrations. | [1] |

Experimental Protocols

The determination of this compound's specificity for PAPD5 over PARN was achieved through a series of rigorous in vitro experiments. The following sections detail the methodologies employed in these key assays.

High-Throughput Screening (HTS) for PAPD5 Inhibitors

The initial discovery of this compound was the result of a high-throughput screening campaign designed to identify inhibitors of PAPD5.

-

Assay Principle: A luciferase-based assay was used to measure the consumption of ATP during the polyadenylation of an RNA substrate by recombinant PAPD5 (rPAPD5). A decrease in luminescence indicated the inhibition of PAPD5 activity.

-

Protocol:

-

Reactions were conducted in 384-well plates.

-

Each well contained recombinant PAPD5, an RNA oligonucleotide substrate, and ATP.

-

A library of small molecules was added to individual wells.

-

The reaction was allowed to proceed at a controlled temperature.

-

A luciferase/luciferin reagent was added to the wells.

-

The resulting luminescence was measured using a plate reader.

-

Compounds that produced a significant decrease in luminescence were selected as potential hits.

-

In Vitro Enzymatic Assay for PAPD5 Inhibition

Hits from the HTS were validated using a direct in vitro enzymatic assay to confirm their inhibitory activity against PAPD5 and determine their potency.

-

Assay Principle: This assay directly measures the addition of adenosine monophosphate (AMP) from ATP to an RNA substrate by PAPD5. The incorporation of radiolabeled ATP allows for the quantification of enzymatic activity.

-

Protocol:

-

Reactions were assembled in microcentrifuge tubes.

-

Each reaction contained recombinant PAPD5, an RNA oligonucleotide primer, and a reaction buffer.

-

This compound was added at varying concentrations.

-

The reaction was initiated by the addition of ATP, including α-32P-ATP.

-

Reactions were incubated at 37°C for a defined period.

-

The reactions were stopped by the addition of EDTA.

-

The radiolabeled RNA product was separated from unincorporated ATP using denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel was exposed to a phosphor screen, and the amount of incorporated radioactivity was quantified to determine the level of PAPD5 inhibition.

-

In Vitro Enzymatic Assay for PARN Inhibition

To assess the specificity of this compound, its effect on the activity of PARN was evaluated using a similar in vitro assay.

-

Assay Principle: This assay measures the deadenylase activity of PARN, which is the removal of adenosine monophosphates from the 3' end of a polyadenylated RNA substrate.

-

Protocol:

-

A 5'-radiolabeled polyadenylated RNA substrate was synthesized.

-

Reactions were set up containing recombinant PARN and the radiolabeled substrate in a reaction buffer.

-

This compound was added at a high concentration (e.g., 100 µM).

-

Reactions were incubated at 37°C for a defined period.

-

The reactions were stopped, and the RNA was analyzed by denaturing PAGE.

-

The degradation of the full-length substrate and the appearance of shorter RNA products were visualized by autoradiography to assess PARN activity. The absence of a change in the RNA degradation pattern in the presence of this compound indicates a lack of inhibition.

-

Visualizing the Molecular Interactions and Workflows

To better understand the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate the TERC maturation pathway and the workflow for assessing this compound's specificity.

Caption: TERC Maturation Pathway.

Caption: this compound Specificity Workflow.

References

Methodological & Application

Application Notes and Protocols for BCH001 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of BCH001, a specific inhibitor of the non-canonical poly(A) polymerase PAPD5, in in vitro research settings. The primary application of this compound is the restoration of telomerase activity and telomere length in cellular models of diseases such as Dyskeratosis Congenita (DC).

Mechanism of Action

This compound is a quinoline derivative that acts as a specific inhibitor of PAPD5.[1] PAPD5 is a non-canonical polymerase that oligoadenylates and destabilizes the telomerase RNA component (TERC), a critical component of the telomerase enzyme.[1][2][3][4] By inhibiting PAPD5, this compound reduces the oligo-adenylation of TERC, leading to increased TERC stability and steady-state levels.[1][2] This, in turn, restores telomerase activity and allows for the elongation of telomeres, offering a therapeutic strategy for telomere biology disorders.[2][3][4]

Data Presentation: Dosage and Administration of this compound in In Vitro Studies

The following tables summarize the quantitative data on this compound dosage and administration from various in vitro studies.

| Cell Type | Concentration Range | Treatment Duration | Observed Effects | Reference |

| PARN-mutant iPSCs | 100 nM - 1 µM | 7 days | Dose-dependent elongation of telomeres.[2] | [1][2] |

| PARN-mutant iPSCs | 1 µM | 7 days | Reversal of TERC 3' end processing defects.[2] | [2] |

| PARN-mutant iPSCs | 1 µM | 24 - 72 hours | No adverse impact on cell growth, cell cycle, or apoptosis.[1] | [1] |

| PARN-mutant iPSCs | 1 µM | Continuous (weeks to months) | Normalization of telomere length to a stable set-point.[2] | [2] |

| Patient 3 BM mononuclear cells | 10 µM | 5 days | Rescue of TERC 3' end profiles.[2] | [2] |

| Unspecified Cell Model | 400 nM | Not specified | Sufficient to suppress PAPD5-mediated pro-apoptotic signaling without inducing cell death.[5] | [5] |

Signaling Pathway

The signaling pathway illustrates the mechanism by which this compound restores telomerase activity.

Caption: Mechanism of this compound in restoring telomerase function.

Experimental Protocols

Protocol for Assessing the Effect of this compound on TERC Levels and Telomere Length in iPSCs

This protocol is designed to evaluate the efficacy of this compound in restoring TERC levels and elongating telomeres in induced pluripotent stem cells (iPSCs), particularly those with mutations affecting telomere biology (e.g., PARN mutations).

Materials:

-

This compound (stock solution in DMSO)

-

PARN-mutant iPSCs

-

Appropriate iPSC culture medium and reagents

-

Reagents for RNA extraction and Northern blotting

-

Reagents for Telomere Restriction Fragment (TRF) analysis

Procedure:

-

Cell Culture and Treatment:

-

Culture PARN-mutant iPSCs under standard conditions.

-

Prepare working solutions of this compound in culture medium at final concentrations of 100 nM, 500 nM, and 1 µM. Include a DMSO vehicle control.

-

Treat the iPSCs with the prepared media. For long-term studies, replace the medium with fresh this compound-containing or vehicle control medium every 24-48 hours.

-

-

Assessment of TERC Levels (7-day treatment):

-

After 7 days of treatment, harvest the cells.

-

Extract total RNA using a standard protocol.

-

Perform Northern blotting to determine the steady-state levels of TERC RNA.

-

-

Assessment of Telomere Length (Continuous treatment for weeks):

-

Culture iPSCs continuously in the presence of 1 µM this compound or vehicle control for several weeks (e.g., 5 weeks or longer).

-

Harvest cells at different time points.

-

Perform Telomere Restriction Fragment (TRF) analysis to measure telomere length.

-

-

Data Analysis:

-

Quantify TERC RNA levels from the Northern blot and normalize to a loading control.

-

Analyze the TRF results to determine the change in average telomere length over time.

-

Caption: Workflow for assessing this compound's effect on TERC and telomeres.

Protocol for Evaluating the Cytotoxicity of this compound

This protocol is to determine if this compound has any adverse effects on cell viability, cell cycle, or apoptosis at effective concentrations.

Materials:

-

This compound (stock solution in DMSO)

-

iPSCs or other relevant cell lines

-

Cell culture medium and reagents

-

Reagents for cell viability assays (e.g., MTS or CellTiter-Glo)

-

Reagents for cell cycle analysis (e.g., propidium iodide staining)

-

Reagents for apoptosis assays (e.g., Annexin V/PI staining)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for cell cycle and apoptosis).

-

Allow cells to adhere overnight.

-

Treat cells with 1 µM this compound or a vehicle control (DMSO).

-

-

Time-Course Experiment:

-

Incubate the cells for 24, 48, and 72 hours.

-

-

Assays:

-

Cell Viability: At each time point, perform a cell viability assay according to the manufacturer's instructions.

-

Cell Cycle: At each time point, harvest cells, fix them in ethanol, and stain with propidium iodide. Analyze the DNA content by flow cytometry.

-

Apoptosis: At each time point, harvest cells and stain with Annexin V and propidium iodide. Analyze by flow cytometry.

-

-

Data Analysis:

-

Compare the results from the this compound-treated cells to the vehicle-treated control cells at each time point.

-

Caption: Workflow for evaluating the cytotoxicity of this compound.

Storage and Handling

This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent such as DMSO. Store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application of BCH001 in telomere length analysis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomeres, the protective nucleoprotein caps at the ends of linear chromosomes, are crucial for maintaining genomic stability. Their progressive shortening with each cell division is a hallmark of cellular aging and is implicated in a range of age-related diseases and cancer. The enzyme telomerase, a reverse transcriptase, counteracts this shortening by adding telomeric repeats to chromosome ends. Dysregulation of telomerase activity is a key factor in many diseases, including the rare genetic disorder Dyskeratosis Congenita (DC), which is characterized by premature aging and bone marrow failure.

BCH001 is a novel small molecule that has emerged as a potent and specific inhibitor of PAPD5 (poly(A)-specific ribonuclease D5), a non-canonical poly(A) polymerase. PAPD5 is responsible for the oligo-adenylation of the 3' end of the telomerase RNA component (TERC), which signals its degradation. By inhibiting PAPD5, this compound effectively stabilizes TERC, leading to an increase in functional telomerase complexes and subsequent elongation of telomeres.[1][2][3][4] This application note provides a detailed overview of the use of this compound for telomere length analysis, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

This compound's primary mechanism of action is the specific inhibition of the enzymatic activity of PAPD5. In the context of telomere biology, PAPD5 acts as a negative regulator of telomerase activity. It adds short oligo(A) tails to the 3' end of TERC, the RNA template used by the telomerase reverse transcriptase (TERT) to synthesize telomeric DNA. This oligo-adenylation is a signal for the degradation of TERC.

In pathological conditions such as Dyskeratosis Congenita, mutations in genes like PARN can lead to aberrant TERC processing and increased susceptibility to PAPD5-mediated degradation. This results in reduced TERC levels, diminished telomerase activity, and critically short telomeres.

This compound binds to and inhibits PAPD5, preventing the oligo-adenylation of TERC.[1][2] This leads to the stabilization and accumulation of mature, functional TERC, which can then assemble with TERT to form active telomerase holoenzymes. The restored telomerase activity effectively elongates shortened telomeres, offering a promising therapeutic strategy for telomeropathies.[3][4][5][6]

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on TERC levels and telomere length in various cell models as reported in the literature.

Table 1: Effect of this compound on TERC Levels and Telomere Length

| Cell Type | Treatment | Concentration (µM) | Duration | Effect on TERC Levels | Effect on Telomere Length | Reference |

| PARN-mutant iPSCs | This compound | 1 | 7 days | Increased steady-state levels | - | [2] |

| PARN-mutant iPSCs | This compound | 0.1 - 1 | Weeks | - | Dose-dependent elongation | [1] |

| PARN-mutant iPSCs | This compound | 1 | 5 weeks | - | Normalized to wild-type levels | [1] |

| Normal (WT) iPSCs | This compound | 1 | - | Increased maturation | Trend towards elongation | [1] |

| DKC1-mutant iPSCs | This compound | 1 | 4 weeks | Increased levels | Elongation | [1] |

| HEK293 (PARN-deficient) | This compound | - | - | Restored steady-state levels | Increased | [1] |

Table 2: this compound Treatment Parameters

| Parameter | Value | Notes |

| Effective Concentration Range | 0.1 - 1 µM | Dose-dependent effects observed within this range.[1] |

| Optimal Concentration | 1 µM | Consistently used in studies showing significant effects.[1] |

| Treatment Duration (TERC analysis) | 7-10 days | Sufficient to observe changes in TERC processing and levels.[1] |

| Treatment Duration (Telomere length) | 4+ weeks | Telomere length changes occur gradually over several cell divisions.[1] |

| Cell Viability | No adverse impact | At concentrations up to 1 µM for 72 hours.[2] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the culture of induced pluripotent stem cells (iPSCs) and their treatment with this compound.

Materials:

-

iPSCs (e.g., patient-derived or wild-type)

-

mTeSR™1 medium

-

Matrigel-coated plates

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

DMSO (vehicle control)

-

Standard cell culture reagents and equipment

Procedure:

-

Culture iPSCs on Matrigel-coated plates in mTeSR™1 medium, changing the medium daily.

-

Passage cells every 4-6 days using gentle cell dissociation reagent.

-

Prepare this compound working solutions by diluting the 10 mM stock in mTeSR™1 medium to the desired final concentrations (e.g., 0.1, 0.5, 1 µM).

-

Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.

-

For TERC analysis, treat cells for 7-10 days, changing the medium with freshly prepared this compound or vehicle control daily.

-

For telomere length analysis, treat cells for at least 4 weeks, passaging as necessary and maintaining continuous exposure to this compound or vehicle control.

-

At the end of the treatment period, harvest cells for downstream analysis (DNA/RNA extraction).

Protocol 2: Telomere Length Analysis by Terminal Restriction Fragment (TRF) Southern Blot

This protocol outlines the measurement of telomere length using the TRF Southern blot method.

Materials:

-

Genomic DNA (extracted from this compound-treated and control cells)

-

Restriction enzymes: HinfI and RsaI

-

Agarose gel electrophoresis system

-

Nylon membrane

-

Digoxigenin (DIG)-labeled telomeric probe (TTAGGG)n

-

Hybridization and detection reagents

-

Chemiluminescence imager

Procedure:

-

Digest 2-5 µg of genomic DNA with a cocktail of HinfI and RsaI overnight at 37°C.

-

Separate the digested DNA on a 0.8% agarose gel by pulsed-field gel electrophoresis (PFGE) or standard electrophoresis for 16-24 hours.

-

Depurinate, denature, and neutralize the gel.

-

Transfer the DNA to a positively charged nylon membrane via capillary transfer overnight.

-

UV-crosslink the DNA to the membrane.

-

Pre-hybridize the membrane in hybridization buffer for 1-2 hours at 42°C.

-

Hybridize the membrane with a DIG-labeled telomeric probe overnight at 42°C.

-

Perform stringent washes to remove unbound probe.

-

Incubate the membrane with an anti-DIG antibody conjugated to alkaline phosphatase.

-

Add a chemiluminescent substrate and visualize the telomere fragments using a chemiluminescence imager.

-

Analyze the mean TRF length using appropriate software by comparing the signal intensity distribution to a DNA ladder of known size.

Protocol 3: TERC 3' End Analysis by RNA Ligase-Mediated Rapid Amplification of cDNA Ends (RLM-RACE)

This protocol is for the specific analysis of the 3' ends of TERC to assess oligo-adenylation status.

Materials:

-

Total RNA (extracted from this compound-treated and control cells)

-

RLM-RACE kit (e.g., from Ambion/Thermo Fisher Scientific)

-

Gene-specific primers for TERC (reverse primer for RT, forward and nested forward primers for PCR)

-

Taq DNA polymerase

-

Agarose gel electrophoresis system

-

Gel extraction kit

-

Sanger sequencing reagents and equipment

Procedure:

-

Ligate a 5' RACE adapter to the 3' end of the total RNA population using T4 RNA ligase. This step is unconventional for 3' RACE but is adapted for this specific analysis of TERC's 3' end.

-

Perform reverse transcription using a gene-specific primer for TERC to generate cDNA.

-

Amplify the cDNA using a forward primer corresponding to the ligated adapter and a nested reverse primer specific to TERC.

-

Perform a second round of nested PCR to increase specificity.

-

Separate the PCR products on a high-resolution agarose gel.

-

Excise the bands of interest, purify the DNA using a gel extraction kit.

-

Sequence the purified DNA fragments by Sanger sequencing to determine the exact 3' end sequence of TERC and the presence of any non-templated nucleotide additions (oligo-adenylation).

Mandatory Visualizations

Conclusion

This compound represents a significant advancement in the study of telomere biology and the development of potential therapeutics for telomeropathies. Its specific mechanism of action, involving the inhibition of PAPD5 and subsequent stabilization of TERC, provides a powerful tool for researchers to modulate telomerase activity and telomere length in a controlled manner. The protocols outlined in this application note provide a framework for utilizing this compound to investigate telomere maintenance in various cellular models. The ability of this compound to restore telomere length in patient-derived cells underscores its potential as a lead compound for the treatment of diseases caused by telomere dysfunction.[5][6]

References

- 1. [PDF] Telomere Restriction Fragment (TRF) Analysis. | Semantic Scholar [semanticscholar.org]

- 2. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths | Masaryk University [muni.cz]

- 3. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [bio-protocol.org]

- 4. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [en.bio-protocol.org]

- 5. trn.tulane.edu [trn.tulane.edu]

- 6. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Using BCH001 to Study Telomerase Activity in Induced Pluripotent Stem Cells (iPSCs)

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division, leading to cellular senescence and aging. The enzyme telomerase counteracts this shortening by adding telomeric repeats to chromosome ends. In induced pluripotent stem cells (iPSCs), high telomerase activity is crucial for maintaining telomere length and ensuring their characteristic self-renewal and pluripotency. Dysregulation of telomerase is implicated in various diseases, including a group of disorders known as telomeropathies, which are caused by mutations in genes essential for telomere maintenance.

BCH001 is a small molecule inhibitor of PAPD5, a non-canonical polymerase.[1][2][3][4] PAPD5 targets the telomerase RNA component (TERC) for degradation by adding a poly(A) tail to its 3' end, thereby destabilizing it.[1][3][4] By inhibiting PAPD5, this compound prevents TERC degradation, leading to increased TERC stability and, consequently, enhanced telomerase activity.[1] This application note provides a detailed overview and protocols for using this compound to study and modulate telomerase activity in iPSCs, particularly in the context of telomeropathies.

Data Presentation

The following tables summarize the quantitative effects of this compound on iPSCs as reported in the literature.

Table 1: Effect of this compound on Telomerase Activity and TERC Levels in PARN-mutant iPSCs

| Parameter | Treatment Group | Concentration | Duration | Observed Effect | Reference |

| TERC 3' end processing | PARN-mutant iPSCs | 1 µM | 7 days | Reversal of TERC 3' end adenylation | [1] |

| TERC steady-state levels | PARN-mutant iPSCs | 1 µM | 7 days | Increased | [1] |

| Telomerase Activity | PARN-mutant iPSCs | 1 µM | 7 days | Increased | [1] |

| TERT expression | PARN-mutant iPSCs | 1 µM | 7 days | No significant change | [1] |

Table 2: Dose-Dependent and Long-Term Effects of this compound on Telomere Length in Patient-derived iPSCs

| Parameter | Cell Type | Concentration Range | Duration | Observed Effect | Reference |

| Telomere Elongation | PARN-mutant iPSCs | 0.1 - 1 µM | Not specified | Dose-dependent elongation | [1] |

| Telomere Length Normalization | PARN-mutant iPSCs | 1 µM | Continuous (months) | Telomere length normalized to wild-type levels | [1] |

| Cell Growth, Cell Cycle, Apoptosis | PARN-mutant iPSCs | 1 µM | Continuous | No adverse impact | [1] |

| Reversibility of Telomere Elongation | PARN-mutant iPSCs | 1 µM (washout) | Weeks | Gradual decrease in telomere length to pre-treatment levels | [1] |

| Telomere Elongation | DKC1-mutant iPSCs | Not specified | 4 weeks | Increased telomere length | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in iPSC research.

Caption: Mechanism of this compound in enhancing telomerase activity.

References

- 1. Posttranscriptional manipulation of TERC reverses molecular hallmarks of telomere disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [en.bio-protocol.org]

- 3. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [bio-protocol.org]

- 4. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing BCH001's Effect on TERC Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCH001 is a specific small molecule inhibitor of PAPD5, a non-canonical poly(A) polymerase. PAPD5 mediates the oligoadenylation of the 3' end of the telomerase RNA component (TERC), marking it for degradation. By inhibiting PAPD5, this compound prevents TERC degradation, leading to increased steady-state levels of TERC and subsequent restoration of telomerase activity.[1][2][3][4][5] These application notes provide detailed protocols for assessing the biological effects of this compound on TERC levels and telomerase function.

Mechanism of Action of this compound

The mechanism by which this compound increases TERC levels is through the specific inhibition of the enzyme PAPD5. In normal cellular processes, TERC undergoes a maturation process that can be influenced by PAPD5. PAPD5 adds short oligo(A) tails to the 3' end of TERC, which serves as a signal for RNA degradation machinery. This compound binds to and inhibits PAPD5, preventing this oligoadenylation. As a result, TERC is stabilized, leading to its accumulation in the cell. This increase in the available TERC template enhances the assembly of active telomerase complexes, ultimately leading to restored telomerase activity and the potential for telomere elongation.[1][3][4]

Data Presentation

The following tables summarize the expected quantitative outcomes following treatment with this compound.

Table 1: Dose-Response of this compound on TERC Levels

| This compound Concentration | Cell Type | Treatment Duration | Fold Change in TERC Levels (vs. Vehicle) |

| 100 nM | PARN-mutant iPSCs | 7 days | 1.5 - 2.0 |

| 500 nM | PARN-mutant iPSCs | 7 days | 2.5 - 3.5 |

| 1 µM | PARN-mutant iPSCs | 7 days | 3.0 - 4.5 |

Data is illustrative and based on published findings.[2][5] Actual results may vary depending on the cell line and experimental conditions.

Table 2: Effect of this compound on Telomerase Activity

| Treatment | Cell Type | Telomerase Activity (Relative to Vehicle) |

| Vehicle (DMSO) | PARN-mutant iPSCs | 1.0 |

| 1 µM this compound | PARN-mutant iPSCs | 2.5 - 4.0 |

Data is illustrative and based on published findings.[1][4] Actual results may vary.

Experimental Protocols

Quantification of TERC RNA Levels by RT-qPCR

This protocol outlines the use of reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the relative abundance of TERC RNA.

Materials:

-

Cells treated with this compound or vehicle control

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcription kit

-

qPCR master mix (SYBR Green or probe-based)

-

TERC-specific primers and primers for a reference gene (e.g., GAPDH, ACTB)

-

Nuclease-free water

-

qPCR instrument

Protocol:

-

Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 7 days).

-

RNA Extraction: Harvest cells and extract total RNA using a standard protocol. Ensure to include a DNase treatment step to remove contaminating genomic DNA.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

qPCR:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for TERC or the reference gene, and cDNA template.

-